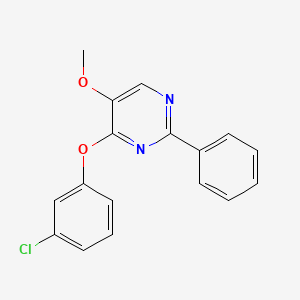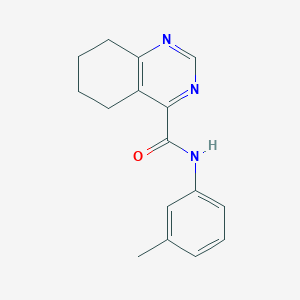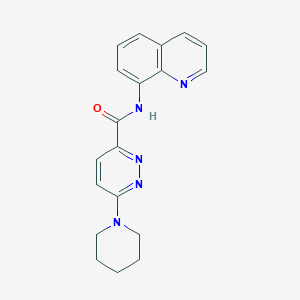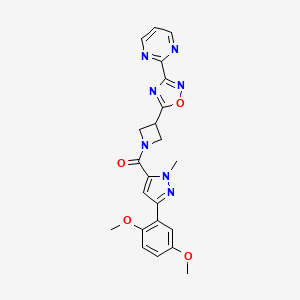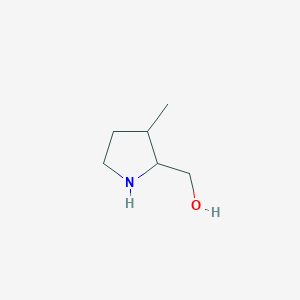
(3-Methylpyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1248551-34-9 . It has a molecular weight of 115.18 and its IUPAC name is (3-methyl-2-pyrrolidinyl)methanol .
Molecular Structure Analysis
The InChI code for “(3-Methylpyrrolidin-2-yl)methanol” is 1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a methyl and a hydroxyl group attached to it .Physical And Chemical Properties Analysis
“(3-Methylpyrrolidin-2-yl)methanol” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- (3-Methylpyrrolidin-2-yl)methanol and its derivatives are synthesized through various methods. One example is the synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine via double reduction of cyclic sulfonamide precursors (Evans, 2007). Another involves the catalytic methylation of phenol with methanol to produce o-cresol and 2,6-xylenol (Mathew et al., 2002).
Ring-Methylation Using Supercritical Methanol
- The ring-methylation of pyrrole or indole using supercritical methanol has been studied, demonstrating a process for selectively methylating indole at the C3 position to afford 3-methylindole (Kishida et al., 2010).
Catalytic Asymmetric Addition
- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for its efficacy in the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).
Direct C–C Coupling with Methanol
- Iridium-catalyzed direct C–C coupling of methanol and allenes has been explored. This process represents the first catalytic C–C coupling of methanol to provide discrete products of hydrohydroxymethylation (Moran et al., 2011).
N-Methylation and Transfer Hydrogenation
- A simple RuCl3-catalyzed method for selective N-methylation of amines using methanol has been reported. This approach also enables tandem reactions for the conversion of nitroarenes into corresponding N-methylated amines (Sarki et al., 2021).
Biological Conversion in Escherichia coli
- The engineering of Escherichia coli for the biological conversion of methanol to specialty chemicals has been demonstrated. This includes the conversion of methanol into biomass components and specialty chemicals like flavanone naringenin (Whitaker et al., 2017).
Methanol Production and Applications
- Methanol production and its applications have been extensively studied, highlighting its role as a building block for obtaining complex chemical structures and as a clean-burning fuel (Dalena et al., 2018).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The compound is a derivative of pyrrolidine , which is known to interact with various biological targets. Pyrrolidine derivatives have been used to obtain compounds for the treatment of human diseases .
Mode of Action
It’s worth noting that pyrrolidine derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can lead to a variety of biological effects depending on their specific targets and mode of action .
Eigenschaften
IUPAC Name |
(3-methylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWLHKFAJXALLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248551-34-9 |
Source


|
| Record name | (3-methylpyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

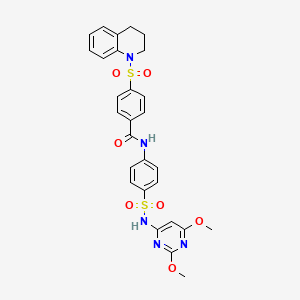
![(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B2433130.png)
![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2433131.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2433137.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433139.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2433140.png)
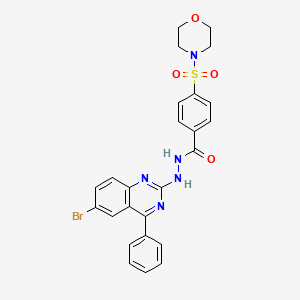
![3-(3-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2433142.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide](/img/structure/B2433147.png)
